1-Pentyn-3-ol, 4-methyl-, (R)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-methylpent-1-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFIONYBLSHIL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73522-97-1 | |
| Record name | (3R)-4-methylpent-1-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Chiral Alkynols As Versatile Building Blocks
Chiral alkynols, such as (R)-1-Pentyn-3-ol, 4-methyl-, are highly prized in organic synthesis due to their bifunctional nature. The alkyne moiety serves as a handle for a wide array of chemical transformations, including carbon-carbon bond formations, while the chiral hydroxyl group can direct the stereochemical outcome of reactions and serve as a precursor to other functional groups. This dual functionality allows for the construction of intricate molecular architectures with a high degree of control.
These compounds are fundamental starting materials for the synthesis of a diverse range of organic molecules, including natural products, pharmaceuticals, and advanced materials. sigmaaldrich.comacs.org The ability to introduce a specific stereocenter early in a synthetic sequence is a cornerstone of modern asymmetric synthesis, and chiral alkynols provide a reliable and efficient means to achieve this goal. Their utility is further enhanced by the development of novel catalytic methods that enable their synthesis with high enantiomeric purity. researchgate.net
The Importance of Stereochemistry in the Context of R 1 Pentyn 3 Ol, 4 Methyl
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is of paramount importance in the biological activity of many compounds. For a chiral molecule like (R)-1-Pentyn-3-ol, 4-methyl-, its "handedness" or specific spatial arrangement is crucial. The (R)-configuration at the C-3 position dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.
This specificity is a central theme in drug discovery and development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. acs.org Therefore, the ability to synthesize enantiomerically pure compounds like (R)-1-Pentyn-3-ol, 4-methyl- is not merely an academic exercise but a critical requirement for producing safe and effective pharmaceuticals. The stereocenter in this building block can be transferred to subsequent products, ensuring the desired stereochemical integrity of the final molecule. researchgate.net
An Overview of Current Research Trends for Chiral Propargylic Alcohols
Current research involving chiral propargylic alcohols, the class of compounds to which (R)-1-Pentyn-3-ol, 4-methyl- belongs, is vibrant and multifaceted. researchgate.net A significant focus lies in the development of new and more efficient catalytic methods for their asymmetric synthesis. mdpi.comacs.org This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to achieve high yields and enantioselectivities. acs.orgchemrxiv.org
Another major research area is the exploration of the synthetic utility of these compounds. researchgate.net Chemists are continually devising novel transformations of the alkyne and alcohol functionalities to create a wide array of complex molecules. researchgate.netrsc.org This includes their use in multicomponent reactions, cascade reactions, and cycloadditions to rapidly build molecular complexity from simple starting materials. researchgate.net The development of reactions that proceed with high stereocontrol, where the chirality of the starting propargylic alcohol dictates the stereochemistry of the product, is a particularly active field. acs.org
| Research Area | Key Focus | Recent Advancements |
| Asymmetric Synthesis | Development of efficient catalytic methods | Use of novel chiral ligands for transition metals, organocatalysis, and biocatalytic approaches. mdpi.comacs.orgchemrxiv.org |
| Synthetic Utility | Exploration of new transformations | Application in cascade reactions, multicomponent reactions, and stereoselective synthesis of complex molecules. researchgate.netrsc.org |
| Reaction Mechanisms | Understanding stereocontrol | DFT studies to elucidate transition states and predict stereochemical outcomes. acs.org |
Future Research Directions for R 1 Pentyn 3 Ol, 4 Methyl
Enantioselective Catalytic Synthesis of (R)-1-Pentyn-3-ol, 4-methyl-
The enantioselective catalytic synthesis of (R)-1-Pentyn-3-ol, 4-methyl-, primarily involves the asymmetric addition of an ethynyl (B1212043) group to isobutyraldehyde (B47883). This can be achieved through transition metal catalysis and organocatalysis, with biocatalysis offering an alternative route.
Asymmetric Addition Reactions for Carbon-Carbon Bond Formation
The core of synthesizing (R)-1-Pentyn-3-ol, 4-methyl-, lies in the enantioselective alkynylation of isobutyraldehyde. This reaction forms the crucial carbon-carbon bond and establishes the chiral center at the C-3 position.
The efficacy of transition metal-catalyzed asymmetric alkynylation is heavily reliant on the design of the chiral ligand. acs.org These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. acs.org The development of new chiral ligands is crucial for improving enantioselectivity and reaction efficiency. researchgate.net
A notable approach involves the use of chiral mono-protected aminomethyl oxazoline (B21484) (MPAO) ligands with a palladium(II) catalyst. nih.gov This system has been shown to be effective in the enantioselective β-alkynylation of isobutyric acid derivatives, which can serve as precursors to α-chiral centers. nih.gov The design of these ligands is critical for achieving successful desymmetrization of the isopropyl group. nih.gov
Another widely used class of ligands is based on the BINOL (1,1'-bi-2-naphthol) framework. For instance, an indium(III)-BINOL complex has been utilized for the asymmetric alkynylation of various aldehydes. researchgate.netorgsyn.org This catalytic system demonstrates broad substrate generality with high enantioselectivities, often ranging from 83% to over 99% enantiomeric excess (e.e.). researchgate.net The bifunctional nature of the indium(III) catalyst, activating both the aldehyde and the alkyne, contributes to its effectiveness. researchgate.net Specifically, the reaction of aldehydes with 2-methyl-3-butyn-2-ol (B105114), which serves as an ethyne (B1235809) equivalent, proceeds smoothly to give the desired propargyl alcohols in good yields and high enantioselectivity. orgsyn.org
The ProPhenol ligand, when combined with dialkylzinc or dialkylmagnesium reagents, forms chiral dinuclear metal complexes. science.gov These complexes possess both a Lewis acidic site to activate the aldehyde and a Brønsted basic site to deprotonate the terminal alkyne, facilitating the asymmetric addition. science.gov
Furthermore, chiral P,N-ligands like Quinap have been successfully employed in palladium-catalyzed asymmetric alkynylation reactions, demonstrating high enantioselectivities. acs.org The structural rigidity and the ability to tune the electronic and steric properties of these ligands allow for precise control over the stereochemical outcome. researchgate.net
| Catalyst System | Ligand Type | Key Features | Reported Enantioselectivity (e.e.) |
|---|---|---|---|
| Pd(II) / MPAO | Mono-protected aminomethyl oxazoline | Effective for desymmetrization of isopropyl groups in isobutyric acid derivatives. nih.gov | Up to 98:2 er for related arylations. nih.gov |
| In(III) / (S)-BINOL | Bidentate biaryl | Bifunctional activation of aldehyde and alkyne. researchgate.netorgsyn.org Broad substrate scope. researchgate.net | 83% to >99% for various aldehydes. researchgate.net |
| Zn(II) or Mg(II) / ProPhenol | Phenolic | Forms dinuclear complexes with Lewis acidic and Brønsted basic sites. science.gov | Data not specified for this specific reaction. |
| Pd(0) / (S)-Quinap | Axially chiral P,N-ligand | Effective in dynamic kinetic alkynylation of racemic nonaflates. acs.org | Excellent enantioselectivities reported for related systems. acs.org |
Asymmetric organocatalysis has become a significant strategy for synthesizing enantiopure compounds, offering a metal-free alternative to traditional methods. au.dk These catalysts are typically small organic molecules that can promote stereoselective reactions. au.dk
For the synthesis of chiral alcohols, organocatalytic additions to aldehydes are a key strategy. While specific examples for the direct synthesis of (R)-1-Pentyn-3-ol, 4-methyl- via organocatalytic alkynylation are not extensively detailed in the provided context, the general principles of organocatalysis are applicable. For instance, bifunctional primary amine organocatalysts, such as primary amine-thioureas, have been shown to be highly effective in asymmetric conjugate additions of aldehydes to nitroolefins, achieving high enantioselectivities (≥90% e.e.). researchgate.net These catalysts operate by forming enamine intermediates with the aldehyde, which then react with the electrophile under the stereodirecting influence of the catalyst. researchgate.net
The development of novel organocatalytic concepts continues to expand the scope of these reactions. For example, new methods for the asymmetric α-alkylation of aldehydes have been developed, showcasing the ongoing innovation in this field. unibo.it
Achieving high chemo- and regioselectivity is a critical challenge in the asymmetric alkynylation of aldehydes like isobutyraldehyde. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation.
In the context of alkynylation, a primary chemoselective challenge is to ensure the alkyne adds to the carbonyl group of the aldehyde without undergoing other potential side reactions. The choice of catalyst and reaction conditions is paramount in controlling this selectivity. For instance, some catalytic systems may not be compatible with certain functional groups on the alkyne, leading to low or no product formation. orgsyn.org
Regioselectivity can be a concern when using substituted alkynes. However, for the synthesis of (R)-1-Pentyn-3-ol, 4-methyl-, the reaction typically involves the addition of the ethynyl anion (or its equivalent) to isobutyraldehyde, which is a regiochemically straightforward transformation.
A more complex issue can arise in reactions involving substrates with multiple potential reaction sites. For example, in the palladium-catalyzed functionalization of isobutyric acid derivatives, the catalyst must selectively activate a C-H bond of one of the prochiral methyl groups for the subsequent alkynylation. nih.gov The design of the chiral ligand is instrumental in directing the catalyst to the desired site and achieving high regioselectivity. nih.gov
Furthermore, in some catalytic systems, the choice of the alkyne source is crucial. For example, while phenylacetylene (B144264) shows high reactivity in the In(III)/BINOL system, other alkynes may react more slowly. orgsyn.org The use of 2-methyl-3-butyn-2-ol as an ethyne equivalent has proven to be a successful strategy for overcoming some of these limitations. orgsyn.org
Biocatalytic Production of (R)-1-Pentyn-3-ol, 4-methyl-
Biocatalysis offers an environmentally friendly and highly selective alternative for the production of chiral compounds. Enzymes, operating under mild conditions, can catalyze enantioselective transformations with high precision.
An important biocatalytic route to (R)-1-Pentyn-3-ol, 4-methyl- is the enantioselective reduction of the corresponding prochiral ketone, 4-methyl-1-pentyn-3-one. This transformation is typically carried out using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). tudelft.nlnih.gov These enzymes, often requiring a cofactor such as NADH or NADPH, can exhibit high enantioselectivity, preferentially producing one enantiomer of the alcohol. tudelft.nlgoogle.com
A specific example involves the use of an NAD+-dependent (S)-specific secondary alcohol dehydrogenase from Nocardia fusca. tandfonline.com While this particular enzyme oxidizes the (S)-enantiomer, the principle of stereospecificity is central. In a synthetic context, an enzyme with the opposite stereopreference would be selected to reduce 4-methyl-1-pentyn-3-one to the (R)-alcohol. The stereochemical outcome of these reductions is often predictable based on the enzyme's known substrate preferences. nih.gov
The efficiency of these biocatalytic reductions can be enhanced by implementing a cofactor regeneration system. tudelft.nl This typically involves a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a sacrificial co-substrate like glucose or formate. tudelft.nl This system continuously replenishes the expensive NADPH or NADH cofactor, making the process more economically viable.
| Enzyme Type | Reaction | Key Features | Reported Enantioselectivity (e.e.) |
|---|---|---|---|
| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Enantioselective reduction of 4-methyl-1-pentyn-3-one | High enantioselectivity, mild reaction conditions. tudelft.nlnih.gov Requires cofactor (NADH/NADPH). tudelft.nlgoogle.com | High e.e. values are commonly achieved for similar ketone reductions, often >99%. tudelft.nl |
| Secondary Alcohol Dehydrogenase from Nocardia fusca | Stereospecific oxidation of (S)-3-pentyn-2-ol | Demonstrates high stereospecificity for alkynyl alcohols. tandfonline.com | Not applicable for synthesis of (R)-enantiomer, but illustrates principle. |
Biotransformation Pathways for Chiral Alkynols
Biotransformation has emerged as a powerful and green alternative for the synthesis of enantiopure chiral alcohols, including alkynols. These methods utilize whole microbial cells or isolated enzymes to catalyze stereoselective reactions, often with high enantiomeric excess (ee) and under mild conditions.
A prominent strategy for producing a single enantiomer of a chiral alkynol is through the deracemization of a racemic mixture. This process typically involves a two-step enzymatic cascade within a single whole-cell catalyst. acs.org First, a non-selective oxidation of both alcohol enantiomers to the corresponding prochiral ketone (4-methyl-1-pentyn-3-one) occurs. Subsequently, an enantioselective alcohol dehydrogenase (ADH) reduces the ketone to only one of the two possible alcohol enantiomers. acs.org For instance, the (R)-selective ADH from Lactobacillus kefir can be used to produce the (R)-alcohol, while the (S)-selective ADH from Thermoanaerobacter brokii would yield the (S)-enantiomer. acs.org
Whole cells of Candida parapsilosis ATCC 7330 have also been effectively used for the deracemization of various aryl and alkyl substituted propargyl alcohols, achieving excellent enantiomeric excess (up to >99%) and high isolated yields. rsc.orgresearchgate.net Another approach involves the regioselective and enantioselective hydroxylation of propargylic C-H bonds using cytochrome P450 enzymes, which can construct chiral propargylic alcohols with high selectivity while leaving the alkyne moiety intact. researchgate.net
Interactive Table: Biocatalytic Methods for Chiral Alkynol Synthesis
| Biocatalyst System | Reaction Type | Substrate(s) | Product | Key Findings | Reference(s) |
| Peroxygenase from Agrocybe aegerita & (R)-selective ADH from Lactobacillus kefir | Deracemization Cascade (Oxidation-Reduction) | Racemic Propargylic Alcohols | (R)-Propargylic Alcohols | Efficient one-pot conversion of racemates to enantiopure alcohols. | acs.org |
| Whole cells of Candida parapsilosis ATCC 7330 | Deracemization | Racemic Propargylic Alcohols | (R)- or (S)-Propargylic Alcohols | High yields (up to 87%) and excellent enantioselectivity (up to >99%). | rsc.orgresearchgate.net |
| P450tol enzyme | Asymmetric Hydroxylation | Propargylic C-H bonds | Chiral Propargylic Alcohols | Provides a green and practical method with high regio- and enantioselectivity (up to 99% ee). | researchgate.net |
Classical Stereoselective Chemical Transformations for (R)-1-Pentyn-3-ol, 4-methyl-
Alongside biocatalytic methods, classical chemical transformations remain fundamental for the synthesis of enantiopure (R)-1-Pentyn-3-ol, 4-methyl-. These include the separation of racemic mixtures and directed asymmetric synthesis using chiral auxiliaries.
Resolution Techniques for Racemic Mixtures of 1-Pentyn-3-ol, 4-methyl-
Kinetic resolution is a widely used technique to separate racemic mixtures. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. For racemic alcohols, lipase-catalyzed transesterification is a common and effective approach. acs.orgunits.it In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. units.it This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated by standard chromatographic techniques.
A more advanced method is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.orgencyclopedia.pub This is typically achieved using a metal catalyst (e.g., ruthenium or vanadium complexes) that continuously converts the less reactive enantiomer back into the racemate, allowing the enzyme to transform the entire initial mixture into a single, desired enantiomer, theoretically achieving a 100% yield. acs.orgencyclopedia.pub
Interactive Table: Lipases Used in Kinetic Resolution of Racemic Alcohols
| Lipase Source | Common Acyl Donor | Typical Solvent | Key Features | Reference(s) |
| Candida antarctica Lipase B (CAL-B, Novozym® 435) | Vinyl acetate (B1210297) | Dichloromethane, Hexane | High enantioselectivity, broad substrate scope, widely used in DKR. | encyclopedia.pubresearchgate.net |
| Pseudomonas cepacia Lipase | Acylating agents | Organic solvents | Enantioselectivity can be tuned by the choice of acylating agent. | acs.org |
| Thermomyces lanuginosus Lipase (TLL) | Vinyl acetate | Organic solvents | Effective for resolving various alcohol structures. | mdpi.com |
| Candida parapsilosis | - | - | Used in whole-cell deracemization processes. | rsc.orgresearchgate.net |
Chiral Auxiliary-Mediated Synthesis of (R)-1-Pentyn-3-ol, 4-methyl-
Asymmetric synthesis using chiral auxiliaries provides a direct route to enantiomerically enriched compounds. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it is removed. researchgate.netacs.org
For the synthesis of (R)-1-Pentyn-3-ol, 4-methyl-, a key reaction is the asymmetric addition of an alkynyl nucleophile to isobutyraldehyde (2-methylpropanal). The stereoselectivity of this addition can be controlled by a chiral ligand that coordinates to a metal catalyst, creating a chiral environment. A well-established method involves the addition of alkynylzinc reagents to aldehydes, catalyzed by a chiral amino alcohol like N-methylephedrine or a BINOL derivative in the presence of a zinc salt such as Zn(OTf)₂. wikipedia.orgacs.org The chiral ligand-metal complex directs the approach of the alkynyl nucleophile to a specific face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting propargylic alcohol. wikipedia.org
Interactive Table: Chiral Ligands/Auxiliaries for Asymmetric Alkynylation
| Chiral Ligand/Auxiliary | Metal System | Substrate(s) | Enantioselectivity (ee) | Reference(s) |
| (+)-N-Methylephedrine | Zn(OTf)₂ | Terminal Alkyne + Aldehyde | Up to 99% | wikipedia.org |
| BINOL derivatives | Ti(OiPr)₄ / ZnEt₂ | Terminal Alkyne + Aldehyde | 92-97% | acs.org |
| (1S,2R)-N,N-Dibutylnorephedrine (DBNE) | Zn(OTf)₂ | Terminal Alkyne + Aldehyde | High | organic-chemistry.org |
| Salen Ligands | ZnEt₂ | Phenylacetylene + Ketones | Moderate to high | illinois.edu |
Derivatization and Further Functionalization Strategies for (R)-1-Pentyn-3-ol, 4-methyl-
The bifunctional nature of (R)-1-Pentyn-3-ol, 4-methyl- allows for selective modifications at either the hydroxyl group or the alkyne moiety, enabling its use as a versatile intermediate in the synthesis of more complex structures.
Chemical Modifications of the Hydroxyl Group
The hydroxyl group of (R)-1-Pentyn-3-ol, 4-methyl- can undergo several key transformations, including esterification, etherification, and nucleophilic substitution.
Esterification: The alcohol can be readily converted to an ester by reaction with a carboxylic acid (Fisher esterification), acid chloride, or anhydride. smolecule.com
Etherification: Formation of an ether from the hydroxyl group is more challenging due to the poor leaving group nature of the hydroxide (B78521) ion. This typically requires deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), or acid-catalyzed conditions.
Nucleophilic Substitution: The direct displacement of the hydroxyl group requires its activation into a better leaving group. One powerful method is the Nicholas reaction, where the alkyne is first complexed with dicobalt octacarbonyl. Treatment with a Brønsted or Lewis acid generates a highly stabilized propargylic cation, which readily reacts with a wide range of nucleophiles (O-, N-, S-, and C-based). nih.govacs.org Subsequent oxidative decomplexation liberates the substituted product. acs.org
Interactive Table: Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Key Features | Reference(s) |
| Esterification | Carboxylic Acid / Acid Chloride | Ester | Standard transformation for alcohol protection or modification. | smolecule.com |
| Etherification | Alkyl Halide + Base | Ether | Requires conversion of -OH to a better nucleophile (alkoxide). | mdpi.com |
| Nucleophilic Substitution (Nicholas Reaction) | 1. Co₂(CO)₈; 2. H⁺/Lewis Acid; 3. Nucleophile; 4. Oxidant | Varies (Ether, Amine, etc.) | Versatile method for substituting the -OH group under mild conditions via a cobalt-stabilized cation. | nih.govacs.org |
| Substitution | Thionyl chloride (SOCl₂) / Phosphorus tribromide (PBr₃) | Alkyl Chloride / Alkyl Bromide | Converts the alcohol to the corresponding halide. |
Reactions Involving the Alkyne Moiety
The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation and other transformations.
Hydrogenation: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) yields the corresponding cis-alkene, (R,Z)-4-methyl-1-penten-3-ol. Reduction with sodium in liquid ammonia (B1221849) produces the trans-alkene. More forceful hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne completely to the corresponding alkane, (R)-4-methyl-3-pentanol. smolecule.com
Hydration: Acid-catalyzed or, more commonly, gold- or mercury-catalyzed hydration of the terminal alkyne follows Markovnikov's rule. The initial reaction forms an enol intermediate which rapidly tautomerizes to the more stable methyl ketone. ucl.ac.ukmdpi.com
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The terminal C-H bond of the alkyne reacts with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a substituted internal alkyne. gelest.com
C-H Activation/Functionalization: The terminal C-H bond is weakly acidic and can be deprotonated to form an acetylide, a potent nucleophile for additions to electrophiles like aldehydes and ketones. ucl.ac.uk Furthermore, silver(I) catalysis can achieve σ-activation of the terminal C-H bond, enabling C-C and C-heteroatom bond formation. rsc.org
Interactive Table: Reactions of the Alkyne Moiety
| Reaction Type | Reagent(s)/Catalyst(s) | Product Type | Key Features | Reference(s) |
| Hydrogenation (Partial) | H₂, Lindlar's Catalyst | cis-Alkene | Stereoselective reduction to the Z-alkene. | smolecule.com |
| Hydrogenation (Complete) | H₂, Pd/C | Alkane | Full saturation of the triple bond. | smolecule.com |
| Hydration | H₂O, H⁺ (or Au/Hg catalyst) | Methyl Ketone | Follows Markovnikov's rule to form a ketone after tautomerization. | ucl.ac.ukmdpi.com |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst, Base | Internal Alkyne | Forms a new C-C bond at the terminal alkyne position. | gelest.com |
| C-H Functionalization | Base (e.g., n-BuLi), then Electrophile | Substituted Alkyne | Forms an acetylide for nucleophilic attack. | ucl.ac.uk |
Stereochemical Control Mechanisms in Asymmetric Syntheses of (R)-1-Pentyn-3-ol, 4-methyl-
The asymmetric synthesis of (R)-1-Pentyn-3-ol, 4-methyl- is typically achieved through the enantioselective addition of an acetylide to isobutyraldehyde or the reduction of the corresponding ketone, 4-methyl-1-pentyn-3-one. koreascience.kr The stereochemical control in these reactions is dictated by the chiral catalyst or reagent employed, which creates a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org
One of the most effective methods for the asymmetric alkynylation of aldehydes involves the use of a chiral catalyst, often a metal complex with a chiral ligand. researchgate.net For instance, catalytic systems based on zinc, indium, or titanium complexed with chiral ligands like BINOL or N-methylephedrine have demonstrated high enantioselectivity in the addition of terminal alkynes to various aldehydes. researchgate.net The mechanism of stereochemical control in these systems involves the formation of a chiral metal-acetylide complex. The aldehyde then coordinates to the chiral metal center in a specific orientation that minimizes steric hindrance between the aldehyde's substituents, the ligand, and the incoming acetylide. This preferential orientation in the transition state leads to the formation of the (R)- or (S)-enantiomer in excess.
The dual activation concept, where a Lewis acid and a Lewis base work in concert, has also been shown to be highly effective. researchgate.net In this approach, the Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, while the Lewis base activates the terminal alkyne, facilitating the formation of the nucleophilic acetylide. The stereoselectivity arises from the specific geometry of the ternary complex formed between the catalyst, the aldehyde, and the alkyne.
Organocatalysis, which utilizes small chiral organic molecules as catalysts, offers another avenue for the enantioselective synthesis of propargyl alcohols. scienceopen.com For example, proline and its derivatives can catalyze the aldol (B89426) reaction, a related transformation, with high stereocontrol. scienceopen.com In the context of alkyne additions, chiral amino alcohols or diamines can act as effective organocatalysts. The mechanism often involves the formation of a chiral intermediate, such as a carbinolamine, which then directs the stereochemical outcome of the reaction.
The table below summarizes some of the catalytic systems used for the asymmetric synthesis of propargyl alcohols, which are analogous to the synthesis of (R)-1-Pentyn-3-ol, 4-methyl-.
| Catalyst System | Aldehyde Substrate | Enantiomeric Excess (ee) | Reference |
| In(III)/BINOL | Aromatic and Aliphatic Aldehydes | 83 to >99% | researchgate.net |
| LnMB Heterobimetallic Complexes | Aldehydes | up to 98% | researchgate.net |
| N-methylephedrine/Zn(OTf)₂ | Aliphatic Aldehydes | High | researchgate.net |
| BINOL-Ti(OiPr)₄/Et₂Zn | Aromatic and Aliphatic Aldehydes | High | researchgate.net |
| Chiral Phosphoric Acid | Vinyl Ethers | Not specified | umich.edu |
Kinetic and Thermodynamic Studies of Transformations involving (R)-1-Pentyn-3-ol, 4-methyl-
Kinetic and thermodynamic studies provide valuable insights into the reaction pathways and energy profiles of transformations involving (R)-1-Pentyn-3-ol, 4-methyl-. Such studies are essential for optimizing reaction conditions to achieve high yields and selectivities.
The hydrogenation of 3-methyl-1-pentyn-3-ol (B165628), a structurally related compound, has been the subject of kinetic investigations. acs.org These studies reveal that the reaction proceeds in a consecutive manner, with the alkyne first being reduced to an alkene and then to an alkane. The reaction rates are influenced by factors such as hydrogen pressure, catalyst concentration, and the nature of the catalyst support. acs.org For instance, the intrinsic reaction rate for the hydrogenation of 3-methyl-1-pentyn-3-ol is significantly higher than that of other unsaturated compounds like cinnamaldehyde (B126680) under similar conditions. acs.org
Thermodynamic data, such as enthalpies and entropies of reaction, are crucial for understanding the feasibility and equilibrium position of a reaction. While specific thermodynamic data for reactions involving (R)-1-Pentyn-3-ol, 4-methyl- are not extensively reported in the provided search results, such data can be estimated using computational methods or determined experimentally through calorimetry. researchgate.net For example, the enthalpy of formation and heat capacity of structurally similar alcohols have been determined, providing a basis for estimating the thermodynamic properties of (R)-1-Pentyn-3-ol, 4-methyl-. researchgate.net
The following table presents kinetic data for the hydrogenation of 3-methyl-1-pentyn-3-ol, which serves as a model for the reactivity of (R)-1-Pentyn-3-ol, 4-methyl-.
| Reaction | Catalyst | Intrinsic Reaction Rate (mmol gcat-1 s-1) | Conditions | Reference |
| Hydrogenation of 3-methyl-1-pentyn-3-ol | Not specified | 5.5 | Not specified | acs.org |
Role of Catalyst-Substrate Interactions in Enantioselectivity
The enantioselectivity observed in the asymmetric synthesis of (R)-1-Pentyn-3-ol, 4-methyl- is a direct consequence of the specific interactions between the chiral catalyst and the substrates in the transition state. wikipedia.orgresearchgate.net These interactions, which can be both steric and electronic in nature, create a significant energy difference between the diastereomeric transition states leading to the (R) and (S) products.
In metal-catalyzed alkynylations, the chiral ligand bound to the metal center plays a pivotal role in creating a well-defined chiral pocket. researchgate.net The substrate, isobutyraldehyde, binds to the metal in a preferred orientation to minimize steric clashes with the bulky groups of the ligand. This pre-organization of the substrate dictates the face of the carbonyl group that is accessible to the incoming nucleophilic acetylide, thereby controlling the stereochemical outcome. In situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic studies have provided evidence for the formation of such catalyst-substrate complexes. researchgate.net
For example, in reactions catalyzed by chiral phosphoric acids, hydrogen bonding between the phosphoric acid and the substrate is a key element of stereochemical control. scienceopen.comumich.edu The chiral backbone of the catalyst creates a specific hydrogen-bonding network that activates the substrate and directs the approach of the nucleophile.
The table below highlights key interactions that contribute to enantioselectivity in asymmetric catalysis.
| Type of Interaction | Description | Example Catalyst System |
| Steric Hindrance | Repulsive forces between bulky groups on the catalyst and substrate that favor a specific orientation. | BINOL-based metal catalysts researchgate.net |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom, creating a defined geometry. | Chiral phosphoric acids scienceopen.comumich.edu |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Catalysts with aromatic ligands |
| Lewis Acid-Base Interaction | Coordination of a Lewis acidic metal center to a Lewis basic atom on the substrate. | Zn(OTf)₂/N-methylephedrine researchgate.net |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict a wide range of molecular descriptors without the need for physical experimentation. nih.govacs.org For (R)-1-Pentyn-3-ol, 4-methyl-, several key properties have been computationally predicted and are available in public databases. nih.gov
These computed properties offer a foundational understanding of the molecule's size, polarity, and potential for interaction. For instance, the octanol-water partition coefficient (XLogP3) suggests a moderate lipophilicity, while the number of hydrogen bond donors and acceptors indicates its potential to engage in hydrogen bonding, a key factor in its solubility and intermolecular interactions. nih.gov The topological polar surface area (TPSA) is a useful predictor of a molecule's transport properties. nih.gov
Further computational analyses, such as the prediction of collision cross-section (CCS) values, provide information about the molecule's shape and size in the gas phase. uni.lu These values are calculated for different adducts of the molecule, which is relevant for analytical techniques like ion mobility-mass spectrometry. uni.lu
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 98.14 g/mol | nih.gov |
| XLogP3 (Predicted) | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 98.073164938 Da | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.gov |
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 99.080442 | 120.2 |
| [M+Na]+ | 121.06238 | 129.2 |
| [M-H]- | 97.065890 | 119.1 |
| [M+NH4]+ | 116.10699 | 140.6 |
Source: uni.lu
Conformational Analysis and Stereochemical Modeling of (R)-1-Pentyn-3-ol, 4-methyl-
Conformational analysis is crucial for understanding the three-dimensional structure and behavior of flexible molecules. For (R)-1-Pentyn-3-ol, 4-methyl-, rotation around the single bonds—specifically the C3-C4 bond and the C4-isopropyl bond—gives rise to various conformers with different energies. Theoretical calculations are essential for identifying the most stable conformers and the energy barriers between them. auremn.org.br
Prediction of Chiroptical Properties (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are powerful tools for determining the absolute configuration of a chiral center.
Computational chemistry allows for the prediction of chiroptical properties. By calculating the theoretical ECD or ORD spectrum for a specific enantiomer, such as the (R)-configuration, and comparing it to the experimental spectrum, one can confidently assign the absolute stereochemistry. These calculations are typically performed using time-dependent density functional theory (TD-DFT). Although specific published chiroptical calculations for (R)-1-Pentyn-3-ol, 4-methyl- were not identified, this methodology is standard for characterizing chiral molecules. researchgate.net The process involves first performing a conformational analysis to identify all significant low-energy conformers, then calculating the chiroptical properties for each, and finally averaging them based on their predicted Boltzmann population.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For propargylic alcohols like (R)-1-Pentyn-3-ol, 4-methyl-, potential reactions include substitution, addition to the alkyne, or rearrangement. researchgate.net Theoretical calculations can map the entire potential energy surface of a proposed reaction mechanism.
This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. By identifying the lowest energy pathway, the most likely mechanism can be determined. The geometry of the transition state provides insight into the stereochemical outcome of the reaction. For instance, in copper-catalyzed asymmetric propargylic substitution reactions, computational studies have been used to understand the role of chiral ligands in controlling enantioselectivity by analyzing the structure and stability of the transition states. mdpi.comrsc.org While no specific reaction pathway studies for (R)-1-Pentyn-3-ol, 4-methyl- are cited, the computational methodologies are robust and widely applied to this class of compounds. researchgate.net
Applications of R 1 Pentyn 3 Ol, 4 Methyl As a Chiral Building Block in Advanced Organic Synthesis
Utilization in Asymmetric Synthesis of Complex Molecules
The core value of a chiral building block like (R)-1-Pentyn-3-ol, 4-methyl- lies in its ability to transfer its inherent chirality to a more complex target molecule, a strategy that can significantly simplify synthetic routes and improve stereochemical control. luc.edu
While chiral alkynyl alcohols are crucial intermediates in the synthesis of many natural products, the direct use of (R)-1-Pentyn-3-ol, 4-methyl- as a starting material is not extensively reported in the available scientific literature. More commonly, synthetic strategies involve the creation of the necessary chiral alcohol moiety at a later stage from achiral precursors.
For instance, several total syntheses of the antimicrobial marine metabolites ieodomycin A and B have been accomplished starting from the achiral compound 4-pentyn-1-ol. acs.org In these routes, the critical stereocenters are established through well-known asymmetric reactions, such as the Crimmins-modified Evans aldol (B89426) reaction or the Keck asymmetric allylation, rather than being introduced via a pre-existing chiral building block like (R)-1-Pentyn-3-ol, 4-methyl-. acs.org This highlights a common strategy in total synthesis where chirality is installed catalytically, offering flexibility, rather than relying on the specific substitution pattern of a chiral pool starting material.
The table below illustrates key reactions used to generate chiral centers in syntheses that involve structures related to the target compound, showcasing the methods by which such chirality is typically introduced.
| Reaction Type | Starting Material Fragment | Natural Product Target | Key Transformation | Reference(s) |
| Asymmetric Aldol | Aldehyde from 4-pentyn-1-ol | Ieodomycin B | Crimmins-modified Evans acetate (B1210297) aldol reaction to set stereocenters. | acs.org |
| Asymmetric Allylation | Aldehyde from 4-pentyn-1-ol | (+)-Ieodomycins | Keck asymmetric allylation using BINOL-Ti(OiPr)₄ to create a homoallylic alcohol with high enantiomeric purity. | |
| Asymmetric Epoxidation | Allylic alcohol | Fumonisin Precursor | Sharpless-Katsuki titanium-tartrate epoxidation to set chiral centers. | nih.gov |
Propargylic alcohols are recognized as important structural motifs in a variety of biologically active compounds and are valuable intermediates in pharmaceutical synthesis. rsc.orgnih.gov The racemic mixture, 3-methyl-1-pentyn-3-ol (B165628) (also known as Meparfynol), has been identified as a hypnotic and sedative agent and is used as a chemical intermediate. nih.gov Patents have described the use of this racemic compound in compositions for treating conditions such as psychosis and schizophrenia. googleapis.com Furthermore, processes have been developed to convert 3-methyl-1-pentyn-3-ol into derivatives like 3-amino-3-methyl-1-pentyne. google.com
However, specific documented instances of (R)-1-Pentyn-3-ol, 4-methyl- being used as a chiral precursor to produce an enantiomerically pure pharmaceutical intermediate are scarce in publicly accessible literature. The synthesis of complex chiral drugs often relies on catalytic asymmetric methods to introduce stereocenters, such as the enantioselective addition of alkynes to aldehydes or the reduction of ynones, which provides flexibility in accessing either enantiomer of a desired alcohol. oup.com The synthesis of CF₃-substituted tertiary propargylic alcohols, for example, often involves the addition of a nucleophile to a trifluoromethyl ketone in the presence of a chiral catalyst. rsc.orgrsc.org
The potential application of (R)-1-Pentyn-3-ol, 4-methyl- would be in syntheses where its specific (R)-configuration and isopropyl-substituted stereocenter are required for the final target molecule, thereby providing a direct route to the desired enantiomer.
Design and Synthesis of Chiral Ligands and Auxiliaries from (R)-1-Pentyn-3-ol, 4-methyl-
Chiral ligands and auxiliaries are fundamental tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. While a vast number of chiral ligands have been developed from various chiral pool sources, there is no significant body of research detailing the synthesis of new ligands or auxiliaries starting specifically from (R)-1-Pentyn-3-ol, 4-methyl-.
Role in Stereoselective Polymerization and Materials Science
The synthesis of stereoregular polymers, particularly those with helical structures, is a significant area of materials science, with applications in chiral recognition and catalysis. Polyacetylenes are a class of polymers known to form helical structures, and their one-handed screw sense can be induced by incorporating chiral groups into the side chains. mdpi.combeilstein-journals.org
The polymerization of chiral alkynyl alcohol monomers could, in principle, lead to the formation of polymers with a defined helical structure. Rhodium-based catalysts are often effective for the living polymerization of monosubstituted acetylenes, allowing for the creation of polymers with controlled molecular weights and stereochemistry. mdpi.com Research has shown that chiral information can be transferred from a chiral side chain to the polymer backbone, resulting in a preferred helical conformation. beilstein-journals.org For example, polyacetylenes featuring chiral BINOL-based rotaxane side chains have been synthesized, demonstrating effective chirality transfer. beilstein-journals.org
Despite this potential, there are no specific studies found that detail the stereoselective polymerization of (R)-1-Pentyn-3-ol, 4-methyl- or its derivatives. Research in chiral polyacetylenes has tended to focus on other monomers, such as those with bulky side groups or those that can be polymerized in a chiral nematic liquid crystal field to induce helicity. nih.govmdpi.comresearchgate.net The hydrogenation of the related racemic compound 3-methyl-1-pentyn-3-ol has been studied, but this is related to catalytic processes rather than polymer synthesis.
Advanced Analytical Methodologies for Enantiomeric Purity Assessment of R 1 Pentyn 3 Ol, 4 Methyl
Chiral Chromatographic Techniques for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cz This technique relies on the differential interaction of enantiomers with a chiral selector, which can be part of the stationary phase or a mobile phase additive, leading to the formation of transient diastereomeric complexes. This difference in interaction energy results in different retention times for the enantiomers, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely used methods for separating enantiomers of a vast range of compounds, including chiral alcohols. researchgate.netphenomenex.com Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly versatile and effective for this purpose. nih.govacs.org These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. nih.gov
The separation of alkynyl alcohol enantiomers has been successfully demonstrated using polysaccharide-based columns. mdpi.comnih.gov For a compound like (R)-1-Pentyn-3-ol, 4-methyl-, CSPs such as Chiralpak® IA, IB, or IC, which are based on amylose or cellulose derivatives, would be suitable choices. nih.gov The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like 2-propanol or ethanol, is crucial for optimizing the separation. acs.org The choice of solvent can significantly influence the retention times and the resolution factor by altering the interactions between the analyte and the stationary phase. springernature.com
The effectiveness of a chiral HPLC separation is quantified by several parameters, including the retention factors (k), the separation factor (α), and the resolution (Rs). The separation factor (α = k₂/k₁) is a measure of the relative retention of the two enantiomers, while the resolution (Rs) indicates the degree of separation between the two peaks. A baseline separation, which is ideal for accurate quantification, is typically achieved with an Rs value of 1.5 or greater.
Table 1: Illustrative HPLC-CSP Conditions for Chiral Alcohol Separation
| Analyte Example | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| 1-Octyn-3-ol | Polysaccharide-based (e.g., Chiralpak) | Hexane/2-Propanol | 1.74 | 4.53 |
| Generic Aromatic Alcohol | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | 1.52 | 2.10 |
| Generic Allylic Alcohol | Daicel Chiralpak IA | Hexane/2-Propanol (10/1) | 1.35 | 1.80 |
Gas Chromatography (GC) with Chiral Columns
For volatile chiral compounds such as 1-Pentyn-3-ol, 4-methyl-, Gas Chromatography (GC) with chiral columns is a highly effective analytical technique for determining enantiomeric purity. chromatographyonline.com This method offers high resolution, sensitivity, and speed. chromatographyonline.com The most common chiral stationary phases for GC are based on derivatized cyclodextrins dispersed in a polysiloxane matrix. gcms.czgcms.cz
Cyclodextrins are cyclic oligosaccharides that possess a chiral, torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com Enantiomeric separation is achieved through the formation of temporary inclusion complexes between the analyte enantiomers and the cyclodextrin. sigmaaldrich.com The stability of these diastereomeric complexes differs, leading to different retention times. The geometry and size of the cyclodextrin (α, β, or γ) and the nature of its chemical modifications significantly influence the chiral recognition capabilities. gcms.cz
For the separation of chiral alcohols, derivatized β-cyclodextrin columns, such as those with permethylated or diacetylated modifications, are often recommended. sigmaaldrich.com These columns can separate many alcohols in their underivatized form. gcms.cz However, in some cases, derivatization of the alcohol to an ester (e.g., acetate (B1210297) or trifluoroacetate) can enhance volatility and improve the separation by reducing polarity. nih.gov The choice of carrier gas and the temperature program are critical parameters that must be optimized to achieve baseline separation. gcms.cz Generally, lower analysis temperatures increase the separation factor (α) but also lengthen the analysis time. gcms.cz
Table 2: Representative GC Conditions for Chiral Alcohol Separation
| Analyte Class | Chiral Column Type | Typical Temperature Program | Carrier Gas | Note |
|---|---|---|---|---|
| Volatile Alcohols | CP Chirasil-DEX CB (modified β-cyclodextrin) | Isothermal (e.g., 80-120°C) or Ramp | Hydrogen or Helium | Separation of underivatized alcohols is often possible. sigmaaldrich.com |
| Monoterpene Alcohols | Rt-βDEXsm (modified β-cyclodextrin) | 40°C to 200°C at 2°C/min | Hydrogen | Offers extensive separation capabilities for complex mixtures. gcms.cz |
| Secondary Alcohols (as acetates) | CP Chirasil-DEX CB | Optimized for specific ester volatility | Hydrogen | Derivatization can significantly improve resolution (e.g., α = 3.00 for 2-pentyl acetate). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents or Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess. Since the NMR spectra of enantiomers are identical in an achiral environment, a chiral auxiliary must be introduced to induce diastereomeric nonequivalence. stackexchange.com This can be achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), which include chiral lanthanide shift reagents (CLSRs). stackexchange.com
With a chiral derivatizing agent, the enantiomers of the analyte (e.g., (R)- and (S)-1-Pentyn-3-ol, 4-methyl-) are covalently reacted with a single enantiomer of the CDA to form a mixture of diastereomers. These diastereomers have distinct chemical and physical properties, and therefore, exhibit different NMR spectra. youtube.com Integration of the well-resolved signals corresponding to each diastereomer allows for the direct calculation of the enantiomeric excess. utoronto.ca A widely used CDA for chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The formation of Mosher's esters often results in significant chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra for protons or fluorine atoms near the newly formed stereocenter. youtube.com
Chiral solvating agents and lanthanide shift reagents function by forming rapidly equilibrating, non-covalent diastereomeric complexes with the analyte enantiomers. chemistnotes.comunipi.it This interaction creates a chiral magnetic environment that causes the corresponding nuclei in the two enantiomers to resonate at different frequencies. chemistnotes.com Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are particularly effective at inducing large chemical shift differences, which simplifies the quantification of enantiomeric purity. harvard.edunih.gov The magnitude of the induced shift is dependent on the concentration of the shift reagent and the binding affinity of the substrate. slideshare.net Recently, other metal complexes, such as those based on gallium, have also been developed as effective CSAs for the ¹H NMR analysis of chiral alcohols. researchgate.netnih.govnih.gov
Table 3: NMR Methods for Enantiomeric Purity Determination of Chiral Alcohols
| Method | Chiral Auxiliary Example | Principle of Operation | Typical Nucleus Observed | Key Advantage |
|---|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | Mosher's Acid (MTPA) | Formation of covalent diastereomers. researchgate.net | ¹H, ¹⁹F | Often provides large, clear peak separation. youtube.com |
| Chiral Lanthanide Shift Reagent (CLSR) | Eu(hfc)₃ | Formation of non-covalent, rapidly equilibrating diastereomeric complexes. chemistnotes.com | ¹H | No chemical modification of the analyte is required. harvard.edu |
| Chiral Solvating Agent (CSA) | Gallium-based complex | Formation of non-covalent diastereomeric adducts through various interactions. researchgate.net | ¹H | Direct analysis by simply adding the agent to the NMR tube. unipi.it |
Advanced Optical Methods for Chiral Purity Analysis (e.g., Vibrational Circular Dichroism)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgspectroscopyeurope.com Unlike conventional infrared spectroscopy, which provides the same spectrum for both enantiomers, VCD spectra are equal in intensity but opposite in sign for a pair of enantiomers. nih.gov This property makes VCD an exceptionally powerful tool for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules in solution. gaussian.comnih.gov
The process of determining absolute configuration involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations, typically using density functional theory (DFT). spectroscopyeurope.comamericanlaboratory.com If the experimental spectrum of a sample matches the calculated spectrum for the (R)-enantiomer, then the absolute configuration is confirmed as (R). americanlaboratory.com
For enantiomeric purity analysis, the intensity of the VCD signal is directly proportional to the enantiomeric excess of the sample. A racemic mixture will exhibit no VCD signal, while an enantiomerically pure sample will show the maximum signal intensity. By calibrating with a sample of known enantiomeric purity, VCD can be used for quantitative analysis. The technique is highly sensitive to the three-dimensional structure and conformation of molecules, providing detailed structural information that is complementary to other analytical methods. wikipedia.orggaussian.com The application of VCD is particularly valuable for molecules that are difficult to crystallize for X-ray analysis. americanlaboratory.com
Recent advances in instrumentation and computational methods have made VCD a more accessible and routine technique for the stereochemical analysis of small to medium-sized organic molecules, including those with complex structures. spectroscopyeurope.comamericanlaboratory.com
Emerging Research Directions and Sustainable Synthesis of R 1 Pentyn 3 Ol, 4 Methyl
Green Chemistry Approaches to the Synthesis of (R)-1-Pentyn-3-ol, 4-methyl-
Green chemistry principles are pivotal in developing sustainable synthetic routes to chiral molecules. For (R)-1-Pentyn-3-ol, 4-methyl-, this involves the use of biocatalysis, which offers high selectivity under mild conditions, minimizing waste and energy consumption. nih.gov
Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and peroxygenases, have become a cornerstone for the synthesis of chiral alcohols. nih.govacs.org These enzymes can perform highly enantioselective reductions of corresponding ketones or kinetic resolutions of racemic alcohols. The advantages of biocatalysis include reactions at ambient temperature and pressure in aqueous media, which reduces the need for harsh reagents and organic solvents. nih.gov
One prominent strategy is the deracemization of racemic propargylic alcohols. This can be achieved through a one-pot cascade reaction involving two different enzymes. For instance, an (S)-selective oxidase can be used to convert the (S)-enantiomer of a racemic mixture to the ketone, which is then reduced by an (R)-selective alcohol dehydrogenase to the desired (R)-enantiomer, achieving a theoretical yield of 100%. A chemoenzymatic approach has also been reported where a laccase-TEMPO system oxidizes racemic propargylic alcohols to the corresponding ketones, followed by an enantioselective ADH-catalyzed reduction to yield the enantioenriched product. acs.org
Another green approach is the use of whole-cell biocatalysts. Microorganisms can be engineered to express specific enzymes, providing a "cell factory" for producing chiral compounds from simple starting materials. mdpi.com This avoids the need for enzyme purification and allows for cofactor regeneration in situ, making the process more economically viable and sustainable. nih.gov
| Approach | Key Biocatalyst/System | Advantages | Challenges | Relevant Findings |
|---|---|---|---|---|
| Enzymatic Deracemization | Alcohol Dehydrogenases (ADHs), Oxidases, Peroxygenases | High enantioselectivity (>99% ee), mild reaction conditions, potential for 100% theoretical yield. nih.govacs.org | Requires screening for suitable enzymes, potential for enzyme inhibition. | Enantiocomplementary ADHs can be used to synthesize both (R) and (S) enantiomers from the ketone intermediate. acs.org |
| Chemoenzymatic Cascade | Laccase-TEMPO and ADH | Combines the versatility of chemical catalysts with the selectivity of enzymes. acs.org | Compatibility between the chemical catalyst and the enzyme can be an issue. | Successful for converting racemic propargylic alcohols into enantioenriched products. acs.org |
| Whole-Cell Biocatalysis | Engineered microorganisms (e.g., E. coli, S. cerevisiae) | Cofactor regeneration, reduced cost from no enzyme purification, multi-step synthesis in one pot. mdpi.com | Substrate/product toxicity to cells, lower reaction rates compared to purified enzymes. | Used for the synthesis of various chiral alcohols and amino alcohols from biomass-derived feedstocks. mdpi.com |
Flow Chemistry and Microreactor Applications in Chiral Alkynol Synthesis
Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch processing for the synthesis of chiral alkynols. scispace.comethernet.edu.et This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. beilstein-journals.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, allowing for the use of highly reactive intermediates and exothermic reactions that are difficult to control in batch. beilstein-journals.org
For the synthesis of chiral propargylic alcohols, asymmetric addition of alkynes to aldehydes is a key reaction. organic-chemistry.org In a flow setting, reagents can be mixed rapidly and precisely, and the short residence times can minimize the formation of byproducts. ethernet.edu.et Furthermore, heterogeneous catalysts, including immobilized enzymes or chiral metal complexes, can be packed into reactor columns. nih.gov This "packed-bed reactor" setup allows the product to flow through while the catalyst is retained, simplifying purification and enabling continuous operation over extended periods with easy catalyst recycling. nih.govnih.gov
A multi-step synthesis can be "telescoped" in a continuous flow system, where the output from one reactor is fed directly into the next. acs.org This eliminates the need for workup and purification of intermediates, reducing solvent waste and saving time. scispace.com For example, the synthesis of a chiral alcohol could involve an asymmetric allylation or alkynylation in the first reactor, followed by an in-line acylation or other functional group transformation in a second reactor. acs.org Such integrated systems have been developed for the gram-scale synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates. beilstein-journals.orgnih.gov
| Flow Chemistry Technique | Description | Advantages for Chiral Alkynol Synthesis | Example Application |
|---|---|---|---|
| Packed-Bed Reactor | A column is packed with a solid-supported catalyst (e.g., immobilized enzyme or chiral ligand). The reaction mixture flows through the column. nih.gov | Facilitates catalyst reuse, simplifies product purification, enables stable, long-term continuous production. nih.gov | Enantioselective enzymatic acylation of racemic alcohols to separate enantiomers. nih.gov |
| Telescoped Synthesis | Multiple reaction steps are connected in series without intermediate purification. acs.org | Reduces waste, time, and manual handling; improves overall efficiency. scispace.com | Continuous flow Grignard addition followed by an in-line acylation to produce a chiral precursor. acs.org |
| Flash Chemistry | Utilizes microreactors to conduct extremely fast reactions in a highly controlled manner. beilstein-journals.org | Allows for the use of highly unstable intermediates and precise control over highly exothermic reactions. | Generation and reaction of unstable organometallic reagents for C-C bond formation. beilstein-journals.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for (R)-1-Pentyn-3-ol, 4-methyl-
Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis by enabling data-driven approaches to reaction design and optimization. rsc.orgnih.gov For a specific target like (R)-1-Pentyn-3-ol, 4-methyl-, ML models can accelerate the discovery of optimal synthesis conditions, predict reaction outcomes, and even suggest novel synthetic routes. beilstein-journals.orgacs.org
One key application is in reaction optimization. Instead of traditional one-variable-at-a-time or design of experiments (DoE) methods, ML algorithms can navigate complex, multi-dimensional parameter spaces to find the global optimum for yield or enantioselectivity with fewer experiments. nih.gov Active learning is a particularly powerful strategy where the ML model suggests the most informative experiments to perform next, continuously updating its predictions based on the new data. nih.govduke.edu This approach has been shown to rapidly identify high-performing reaction conditions for various chemical transformations. duke.edu
ML is also being used to predict the success of a reaction and its stereochemical outcome. nih.gov By training models on large datasets of known reactions, AI can learn the complex relationships between substrates, reagents, catalysts, and the resulting enantioselectivity. rsc.orgresearchgate.net For the synthesis of (R)-1-Pentyn-3-ol, 4-methyl-, a model could predict the enantiomeric excess (% ee) that would be achieved with different chiral ligands or catalysts, guiding the chemist toward the most promising options before running any experiments. acs.org
| AI/ML Application | Description | Impact on Synthesis of (R)-1-Pentyn-3-ol, 4-methyl- | Key Technologies |
|---|---|---|---|
| Reaction Optimization | Algorithms explore reaction parameters (temperature, solvent, catalyst) to maximize objectives like yield and enantioselectivity. nih.gov | Faster identification of optimal conditions with fewer experiments compared to traditional methods. nih.govduke.edu | Bayesian Optimization, Active Learning, Random Forest Models. nih.govduke.edu |
| Enantioselectivity Prediction | Models are trained to predict the stereochemical outcome of a reaction based on the structures of reactants and catalysts. nih.gov | In silico screening of chiral catalysts to prioritize experiments, reducing time and resource expenditure. researchgate.netacs.org | Graph-based Neural Networks, Quantum Chemical Descriptors, Reaction-based Representations. nih.govresearchgate.net |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes to a target molecule by working backward from the product. rsc.org | Discovery of efficient and potentially novel synthetic pathways to the target compound. beilstein-journals.org | Single-step and multi-step retrosynthesis models, often based on neural networks. rsc.org |
| Autonomous Experimentation | Integration of AI models with robotic lab equipment to create self-driving laboratories for reaction discovery and optimization. nih.gov | High-throughput, automated execution of optimization campaigns with minimal human intervention. beilstein-journals.org | Closed-loop optimization platforms, High-Throughput Experimentation (HTE) hardware. nih.govbeilstein-journals.org |
Q & A
Basic: What are the optimal synthetic routes for enantioselective synthesis of (R)-4-methyl-1-pentyn-3-ol?
The synthesis of (R)-4-methyl-1-pentyn-3-ol can be achieved via propargyl alcohol derivatives using organometallic catalysts. Key methods include:
- Chiral resolution : Enzymatic deracemization of racemic mixtures using whole-cell biocatalysts (e.g., Candida antarctica lipase B) to achieve >98% enantiomeric excess (ee) .
- Asymmetric catalysis : Palladium-catalyzed coupling of terminal alkynes with chiral ligands (e.g., LB-Phos) under mild conditions (room temperature, THF solvent) .
- Continuous-flow hydrogenation : Ligand-modified Pd nanoparticles in three-phase reactors enhance selectivity and reduce over-reduction to alkanes .
Basic: How can spectroscopic techniques distinguish (R)-4-methyl-1-pentyn-3-ol from its stereoisomers?
- IR spectroscopy : The O-H stretch (3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) are key. NIST data confirms unique absorption bands at 3320 cm⁻¹ (sharp O-H) and 2115 cm⁻¹ (C≡C) .
- Mass spectrometry : Molecular ion peak at m/z 98 (C₆H₁₀O⁺) with fragmentation patterns showing loss of -OH (Δ m/z 17) and methyl groups .
- NMR : The (R)-configuration induces distinct splitting in ¹³C NMR (δ 65–70 ppm for C-OH) and NOE effects in ¹H NMR .
Advanced: How do reaction conditions influence regioselectivity in Pd-catalyzed hydrogenation of (R)-4-methyl-1-pentyn-3-ol?
Contradictions in selectivity arise from catalyst design:
- Lindlar catalyst : Favors cis-alkene formation (95% selectivity) but risks over-hydrogenation to alkane byproducts under prolonged H₂ exposure .
- Supported Pd nanoparticles : Ligand-free systems in flow reactors improve trans-alkene selectivity (up to 80%) due to steric constraints on the catalyst surface .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions like allylic rearrangement .
Advanced: What mechanistic insights explain the stereochemical outcomes in Ru-catalyzed carbene reactions with (R)-4-methyl-1-pentyn-3-ol?
Ruthenium vinyl carbenes undergo 1,2-migration with propargyl alcohols, where the (R)-configuration directs carbene insertion:
- Steric control : The methyl group at C4 shields the Re face, favoring carbene attack on the Si face (86% diastereomeric excess) .
- Electronic effects : Electron-withdrawing groups on the carbene enhance migratory aptitude, confirmed by DFT calculations .
- Byproduct analysis : Competing pathways (e.g., β-hydride elimination) are minimized at low temperatures (-20°C) .
Advanced: How can enantiomeric purity be maintained during large-scale synthesis of (R)-4-methyl-1-pentyn-3-ol?
- Chromatography-free purification : Crystallization in hexane/ethyl acetate (3:1) at -20°C yields >99% ee by exploiting differential solubility of diastereomeric salts .
- Flow chemistry : Continuous asymmetric hydrogenation with immobilized chiral catalysts (e.g., Rh-(R)-BINAP) prevents racemization observed in batch reactors .
- In-line monitoring : Real-time FTIR and polarimetry detect ee deviations (>2%) for automated process adjustments .
Basic: What safety protocols are critical for handling (R)-4-methyl-1-pentyn-3-ol in laboratory settings?
- Storage : Under nitrogen at 2–8°C to prevent oxidation of the alkyne and alcohol moieties .
- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., acetylene gas byproducts) .
- First aid : Immediate ethanol rinsing for skin contact to denature potential irritants formed via oxidation .
Advanced: How do computational models predict the reactivity of (R)-4-methyl-1-pentyn-3-ol in multi-step syntheses?
- DFT studies : Calculate transition-state energies for key steps (e.g., alkyne hydration, ΔG‡ ~25 kcal/mol) to prioritize pathways with <5% side-product formation .
- Machine learning : AI-driven synthesis planners (e.g., Reaxys/Pistachio models) optimize route efficiency by analyzing 10,000+ precedent reactions .
Advanced: What role does (R)-4-methyl-1-pentyn-3-ol play in synthesizing bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
